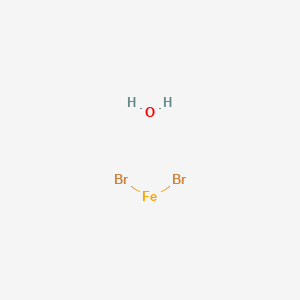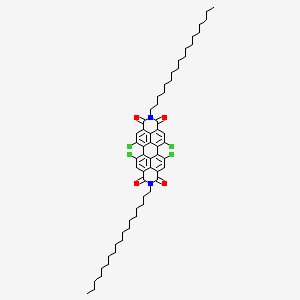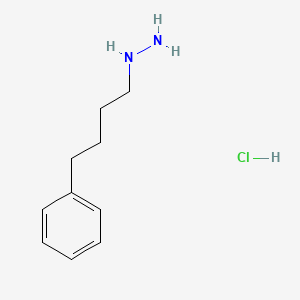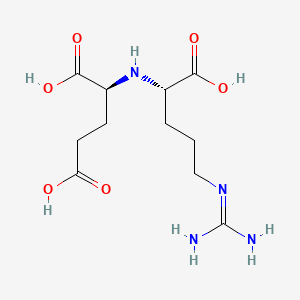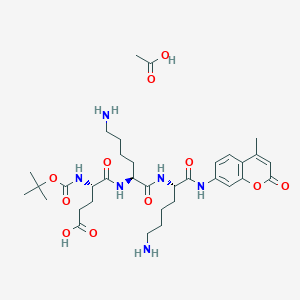
Boc-Glu-Lys-Lys-Amc acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Glu-Lys-Lys-Amc acetate salt is a synthetic compound known for its role as a sensitive fluorogenic substrate for urokinase-activated plasmin . This compound is widely used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a substrate in enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Boc-Glu-Lys-Lys-Amc acetate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. It is a substrate for urokinase-activated plasmin, which cleaves the compound to release a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as urokinase or plasmin are used to catalyze the reaction .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is a fluorescent compound, which can be detected and quantified using fluorescence spectroscopy .
科学的研究の応用
Boc-Glu-Lys-Lys-Amc acetate salt has a wide range of applications in scientific research:
作用機序
Boc-Glu-Lys-Lys-Amc acetate salt functions as a fluorogenic substrate for urokinase-activated plasmin. Upon enzymatic cleavage by plasmin, the compound releases a fluorescent product, which can be detected and measured. This mechanism allows researchers to study the activity of plasmin and other related enzymes in various biological processes .
類似化合物との比較
Similar Compounds
Boc-Val-Pro-Arg-Amc: Another fluorogenic substrate used in enzymatic assays, particularly for thrombin.
Boc-Glu-Lys-Lys-AMC: A closely related compound with similar applications in studying protease activity.
Uniqueness
Boc-Glu-Lys-Lys-Amc acetate salt is unique due to its high sensitivity and specificity as a substrate for urokinase-activated plasmin. Its ability to produce a fluorescent signal upon cleavage makes it an invaluable tool in biochemical and molecular biology research .
特性
分子式 |
C34H52N6O11 |
|---|---|
分子量 |
720.8 g/mol |
IUPAC名 |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChIキー |
BVQHGHJYEGBLNX-NYTZCTPBSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


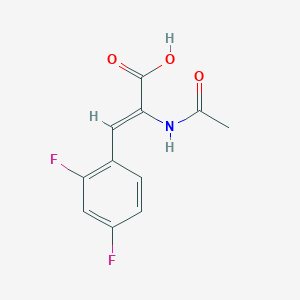
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
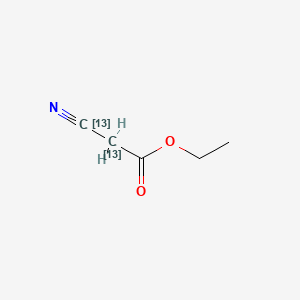
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)



